

# Application Notes and Protocols for Assessing Mitochondrial Dysfunction Following Leflunomide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lefleuganan |           |
| Cat. No.:            | B10860345   | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and assessing the mitochondrial effects of Leflunomide and its active metabolite, Teriflunomide (A77 1726). Detailed protocols for key experiments are included to facilitate the investigation of potential drug-induced mitochondrial dysfunction.

### Introduction

Leflunomide is an immunomodulatory drug primarily used in the treatment of rheumatoid arthritis.[1][2] Its therapeutic effect is largely attributed to its active metabolite, Teriflunomide (also known as A77 1726), which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][3] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, and its inhibition curtails the proliferation of activated lymphocytes, which have a high demand for pyrimidines.[4][5][6]

While DHODH inhibition is the primary mechanism of action, emerging evidence suggests that Leflunomide and Teriflunomide may exert additional effects on mitochondrial function, which could contribute to both their therapeutic efficacy and potential toxicity.[7][8][9] Therefore, a thorough assessment of mitochondrial function is crucial when studying the biological effects of these compounds.



# Mechanisms of Leflunomide-Induced Mitochondrial Dysfunction

The primary mitochondrial target of Leflunomide's active metabolite, Teriflunomide, is DHODH, an enzyme located on the inner mitochondrial membrane that is linked to the electron transport chain (ETC).[10] Inhibition of DHODH can disrupt the function of the ETC.[10]

Beyond DHODH inhibition, studies have indicated that Leflunomide and Teriflunomide can induce mitochondrial dysfunction through several other mechanisms:

- Inhibition of Oxidative Phosphorylation (OXPHOS): Leflunomide has been shown to be a
  more potent inhibitor of State 3 mitochondrial respiration than Teriflunomide.[8] Specifically,
  Leflunomide and, to a lesser extent, Teriflunomide, can inhibit Complex V (ATP synthase) of
  the ETC, leading to ATP depletion.[7][9]
- Increased Reactive Oxygen Species (ROS) Production: The disruption of the ETC by Leflunomide can lead to an increase in the generation of mitochondrial ROS, such as superoxide anions.[8][11]
- Alterations in Mitochondrial Membrane Potential (ΔΨm): The collapse of the mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and can be induced by Leflunomide treatment.[7][9]
- Induction of Mitochondrial Proliferation: Some studies have shown that Leflunomide can cause an abnormal proliferation of mitochondria, though the precise mechanism remains under investigation and may be independent of DHODH inhibition.[11]

It is important to note that some research suggests that under certain conditions, Teriflunomide may have protective effects on mitochondria against oxidative stress.[12] Additionally, there are conflicting reports on whether Teriflunomide-induced apoptosis is dependent on mitochondrial pathways.[10]

## **Data Presentation**

The following tables summarize quantitative data from studies investigating the effects of Leflunomide and its active metabolite on mitochondrial function.



Table 1: Inhibitory Effects on Mitochondrial Respiration and OXPHOS Complexes

| Compound      | Target                                         | Effect     | Potency                                             | Reference |
|---------------|------------------------------------------------|------------|-----------------------------------------------------|-----------|
| Leflunomide   | State 3<br>Mitochondrial<br>Respiration        | Inhibition | More potent than<br>Teriflunomide<br>(10-fold)      | [8]       |
| Teriflunomide | State 3<br>Mitochondrial<br>Respiration        | Inhibition | Less potent than<br>Leflunomide                     | [8]       |
| Leflunomide   | Mitochondrial Uncoupling (State 2 Respiration) | Induction  | More potent than<br>Teriflunomide (2-<br>to 5-fold) | [8]       |
| Leflunomide   | OXPHOS<br>Complex V (ATP<br>synthase)          | Inhibition | Preferential inhibition                             | [7][9]    |
| Teriflunomide | OXPHOS<br>Complex V (ATP<br>synthase)          | Inhibition | Less potent than<br>Leflunomide                     | [7]       |
| Leflunomide   | OXPHOS<br>Complex I, II,<br>II+III, IV         | Inhibition | IC50 values<br>determined                           | [7]       |
| Teriflunomide | OXPHOS<br>Complex I, II,<br>II+III, IV         | Inhibition | Higher IC50<br>values than<br>Leflunomide           | [7]       |

Table 2: Effects on Cellular ATP Levels and Cytotoxicity



| Compound    | Cell Line                      | Condition     | Effect on<br>ATP Levels                                    | EC50<br>(Cytotoxicit<br>y) | Reference |
|-------------|--------------------------------|---------------|------------------------------------------------------------|----------------------------|-----------|
| Leflunomide | HepG2<br>(Glucose<br>medium)   | 24h treatment | Time- and concentration -dependent depletion               | 109.5 ± 4.1<br>μΜ          | [7]       |
| Leflunomide | HepG2<br>(Galactose<br>medium) | 24h treatment | Exacerbated ATP depletion                                  | 55.4 ± 2.3 μM              | [7]       |
| A77 1726    | HepG2<br>(Glucose<br>medium)   | 24h treatment | Time- and concentration -dependent depletion (less potent) | > 500 µM                   | [7]       |
| A77 1726    | HepG2<br>(Galactose<br>medium) | 24h treatment | Increased<br>toxicity at 500<br>µM                         | Not specified              | [7]       |

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Leflunomide's effects on mitochondrial signaling pathways.





Click to download full resolution via product page

Caption: Workflow for assessing mitochondrial dysfunction.



Click to download full resolution via product page

Caption: Relationships between mitochondrial dysfunction parameters.

# **Experimental Protocols**

The following are detailed protocols for key experiments to assess mitochondrial dysfunction induced by Leflunomide.



# Protocol 1: Measurement of Mitochondrial Membrane Potential ( $\Delta\Psi m$ ) using TMRE

This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in mitochondrial membrane potential in live cells via fluorescence microscopy or plate reader.[13][14]

### Materials:

- TMRE (Tetramethylrhodamine, Ethyl Ester)
- CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
- Cell culture medium
- Black, clear-bottom 96-well plates
- Fluorescence microscope or microplate reader (Excitation/Emission ~549/575 nm)
- Leflunomide/Teriflunomide

- Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat cells with various concentrations of Leflunomide or Teriflunomide for the desired duration. Include a vehicle control and a positive control (CCCP, typically 10-50 µM for 15-30 minutes before measurement).
- TMRE Staining:
  - Prepare a fresh working solution of TMRE in pre-warmed cell culture medium (typically 20-500 nM, optimize for your cell type).
  - Remove the treatment medium from the wells and wash once with pre-warmed PBS.



- Add the TMRE-containing medium to each well and incubate for 15-30 minutes at 37°C, protected from light.
- Image Acquisition/Fluorescence Reading:
  - Microscopy: After incubation, wash the cells with pre-warmed PBS and add fresh prewarmed medium. Immediately acquire images using a fluorescence microscope with appropriate filters for TMRE.
  - Plate Reader: Measure the fluorescence intensity using a microplate reader at Ex/Em of ~549/575 nm.
- Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Normalize the data to the vehicle control. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

# Protocol 2: Assessment of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure real-time cellular oxygen consumption, providing insights into mitochondrial respiration.[15][16]

### Materials:

- Seahorse XF Analyzer and associated consumables (cell culture plates, sensor cartridges)
- Seahorse XF Base Medium (or similar low-buffered medium) supplemented with glucose, pyruvate, and glutamine as required.
- Oligomycin (Complex V inhibitor)
- FCCP (uncoupling agent)
- Rotenone/Antimycin A (Complex I and III inhibitors)
- Leflunomide/Teriflunomide



- Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.
- Compound Treatment (Acute):
  - Prepare stock solutions of Leflunomide/Teriflunomide, Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium.
  - Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
  - On the day of the assay, replace the cell culture medium with the pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
  - Load the injection ports of the sensor cartridge with the compounds for sequential injection. A typical sequence is:
    - Port A: Leflunomide/Teriflunomide or vehicle
    - Port B: Oligomycin
    - Port C: FCCP
    - Port D: Rotenone/Antimycin A
- Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. The instrument will measure the OCR at baseline and after each injection.
- Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function:
  - Basal Respiration: The initial OCR before any injections.
  - ATP-linked Respiration: The decrease in OCR after oligomycin injection.



- Maximal Respiration: The peak OCR after FCCP injection.
- Proton Leak: The remaining OCR after oligomycin injection.
- Non-mitochondrial Respiration: The OCR after Rotenone/Antimycin A injection. Compare the parameters between Leflunomide/Teriflunomide-treated and control cells.

# Protocol 3: Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol details the use of MitoSOX<sup>™</sup> Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[17][18][19]

#### Materials:

- MitoSOX™ Red reagent
- HBSS (Hank's Balanced Salt Solution) or other suitable buffer
- Antimycin A (as a positive control for ROS production)
- Fluorescence microscope or flow cytometer (Excitation/Emission ~510/580 nm)
- Leflunomide/Teriflunomide

- Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry. Treat with Leflunomide/Teriflunomide for the desired time.
   Include a vehicle control and a positive control (e.g., Antimycin A).
- MitoSOX™ Staining:
  - Prepare a 5 μM working solution of MitoSOX™ Red in pre-warmed HBSS.
  - Remove the treatment medium, wash cells once with warm HBSS.



- Add the MitoSOX™ working solution and incubate for 10-30 minutes at 37°C, protected from light.
- Washing: Gently wash the cells three times with warm HBSS.
- Analysis:
  - Microscopy: Immediately image the cells using a fluorescence microscope.
  - Flow Cytometry: Trypsinize and resuspend the cells in fresh HBSS for analysis.
- Data Analysis: Quantify the fluorescence intensity. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

## **Protocol 4: Quantification of Cellular ATP Levels**

This protocol describes a bioluminescence-based assay to measure total cellular ATP levels, which can be depleted due to mitochondrial dysfunction.[20][21][22]

### Materials:

- Commercially available ATP determination kit (e.g., based on firefly luciferase)
- Opaque 96-well plates
- Luminometer
- Cell lysis buffer (compatible with the ATP assay)
- · Leflunomide/Teriflunomide

- Cell Seeding and Treatment: Seed cells in an opaque 96-well plate and treat with various concentrations of Leflunomide/Teriflunomide for the desired duration.
- Cell Lysis:
  - Remove the treatment medium.



- Add the cell lysis buffer provided in the kit to each well.
- Incubate according to the kit's instructions (e.g., shaking for 5 minutes at room temperature) to ensure complete cell lysis and ATP release.
- ATP Measurement:
  - Prepare the luciferase-luciferin reagent as per the kit's protocol.
  - Add the reagent to each well of the 96-well plate containing the cell lysate.
  - Immediately measure the luminescence using a plate-reading luminometer.
- Data Analysis:
  - Generate an ATP standard curve using the provided ATP standard.
  - Calculate the ATP concentration in each sample based on the standard curve.
  - Normalize the ATP levels to the total protein concentration in parallel wells or express as a percentage of the vehicle control. A decrease in luminescence indicates ATP depletion.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Mechanism of action for leflunomide in rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How does leflunomide modulate the immune response in rheumatoid arthritis? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mitochondrial dysfunction induced by leflunomide and its active metabolite PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abstract: Leflunomide/Teriflunomide Differential Effects Mitochondria and Hepatotoxicity (The 27th Annual Meeting of the CMSC and the 5th Cooperative Meeting of the CMSC-ACTRIMS) [cmsc.confex.com]
- 9. Leflunomide an immunomodulator with antineoplastic and antiviral potentials but druginduced liver injury: A comprehensive review PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of leflunomide-induced proliferation of mitochondria in mammalian cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Teriflunomide preserves peripheral nerve mitochondria from oxidative stress-mediated alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 14. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 15. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial measurement of oxygen consumption rates (OCR) [bio-protocol.org]
- 17. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Determination of ATP level in mitochondria [bio-protocol.org]
- 22. [PDF] Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Mitochondrial Dysfunction Following Leflunomide Treatment]. BenchChem, [2025]. [Online



PDF]. Available at: [https://www.benchchem.com/product/b10860345#assessing-mitochondrial-dysfunction-after-lefleuganan-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com